molecular formula C7H13IN2 B053215 1-Methyl-3-propylimidazolium iodide CAS No. 119171-18-5

1-Methyl-3-propylimidazolium iodide

Cat. No. B053215
M. Wt: 252.1 g/mol
InChI Key: IVCMUVGRRDWTDK-UHFFFAOYSA-M
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Patent
US08481849B2

Procedure details

1-Methylimidazole (8.2 g, made by Aldrich) and propyl iodide (16.9 g, made by Kanto Chemical) were stirred in toluene at 75° C. for 15 hours. After the end of the reaction, the reaction solution separated into the two layers of a toluene layer and an ionic liquid layer. By removing the toluene layer from the reaction solution, the ionic liquid was obtained. The ionic liquid obtained was washed with toluene 3 times for purification. The toluene was distilled off in vacuo, whereby an ionic liquid 1-methyl-3-propylimidazolium iodide (23.8 g) was obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:7]([I:10])[CH2:8][CH3:9]>C1(C)C=CC=CC=1>[I-:10].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH3:9])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
16.9 g
Type
reactant
Smiles
C(CC)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction solution separated into the two layers of a toluene layer
CUSTOM
Type
CUSTOM
Details
By removing the toluene layer from the reaction solution
CUSTOM
Type
CUSTOM
Details
the ionic liquid was obtained
CUSTOM
Type
CUSTOM
Details
The ionic liquid obtained
WASH
Type
WASH
Details
was washed with toluene 3 times for purification
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off in vacuo, whereby an ionic liquid 1-methyl-3-propylimidazolium iodide (23.8 g)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
[I-].C[N+]1=CN(C=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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